9-n-Octadecylfluorene
Description
Properties
Molecular Formula |
C31H46 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
9-octadecyl-9H-fluorene |
InChI |
InChI=1S/C31H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-28-23-18-20-25-30(28)31-26-21-19-24-29(27)31/h18-21,23-27H,2-17,22H2,1H3 |
InChI Key |
ZQUQULWHJOIKLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Molecular and Supramolecular Architecture of 9 N Octadecylfluorene Systems
Conformational Analysis of 9-n-Octadecylfluorene Units and Oligomers
The conformational arrangement of this compound is central to its material properties. The fluorene (B118485) core itself is a rigid, planar aromatic structure. However, the substitution at the C-9 position with two long n-octadecyl chains introduces significant conformational flexibility and steric effects.
Key conformational features include:
Twisting of the Fluorene Unit : In the solid state, even simple 9,9-dialkylfluorenes exhibit a slight twist in the fluorene unit due to packing effects. For instance, 9,9-dimethyl-9H-fluorene shows an inclination angle of 5.8(2)° between its two benzene (B151609) rings. mdpi.com This twisting can be influenced by the size and nature of the substituents at the C-9 position.
Side-Chain Orientation : The long n-octadecyl chains are typically oriented perpendicular to the rigid polymer backbone. This arrangement is crucial as it prevents close packing of the conjugated backbones, thereby influencing electronic interactions between chains.
Polymer Backbone Geometry : In oligomers and polymers, the connection between adjacent fluorene units at the C-2 and C-7 positions is not perfectly linear. Steric hindrance from hydrogen atoms in positions ortho to the linkage point can hinder the coplanarity of adjacent fluorene units, resulting in a slightly zigzagged chain conformation.
The structure and length of the alkyl side chains are a critical variable that significantly impacts the polymer's solubility, range of possible chain conformations, and packing geometries. imperial.ac.uk The presence of bulky n-octadecyl groups enhances solubility in organic solvents and modulates the intermolecular spacing in solid-state structures.
Investigation of Self-Assembly Phenomena in Fluorene-Based Materials
Fluorene-based materials, including those with long alkyl chains like this compound, exhibit a strong tendency to self-assemble into ordered structures. This process is driven by non-covalent interactions such as π-π stacking between the aromatic fluorene cores and van der Waals forces between the alkyl chains.
To achieve well-defined, large-area, and oriented nanostructures for device applications, self-assembly can be guided by external influences in a process known as directed self-assembly (DSA). mdpi.com This bottom-up approach offers high throughput and resolution at a low cost. mdpi.com
Common DSA techniques for fluorene-based materials include:
Solvent-Assisted Annealing : Exposing a thin polymer film to a solvent/non-solvent vapor mixture can induce molecular rearrangement and promote the formation of specific crystalline phases, such as the desirable β-phase in poly(9,9-dioctylfluorene) (PFO). researchgate.netsemanticscholar.org This method, sometimes called space-confined solvent vapor annealing (C-SVA), enhances the mobility of polymer chains, allowing them to settle into more ordered, planarized conformations, which can significantly improve photoluminescence properties. semanticscholar.org
Graphoepitaxy and Chemoepitaxy : These techniques use topographically patterned substrates (graphoepitaxy) or chemically modified surfaces (chemoepitaxy) to guide the self-assembly of block copolymers into highly ordered domains. mdpi.com
Evaporation-Induced Self-Assembly : The evaporation of a solvent from a dilute solution can trigger the self-assembly of polymers into distinct nanostructures. For example, poly(9,9-di-n-decylfluorene) was shown to form nano-ring architectures on mica surfaces when cast from a water-saturated chloroform (B151607) solution, where water droplets are believed to act as dynamic templates. rsc.org The ability to form these rings was found to be highly dependent on the length of the alkyl side-chain. rsc.org
The self-assembly of this compound and its analogs leads to a variety of microstructures in thin films and aggregates. The morphology of these structures is highly sensitive to the molecular weight, solvent, and processing method. semanticscholar.org
In solution, bottlebrush copolymers with a polyfluorene backbone can self-assemble into spherical micelles due to J-type aggregation of the main chains. nih.gov In the solid state, these materials can form ringed spherulites. nih.gov The aggregation of porphyrin isomers on hot substrates can also lead to diverse superstructures, including thread-ball-like and needle-like formations, demonstrating the sensitivity of aggregation to molecular geometry. mdpi.com
In thin films, polyfluorenes with varying alkyl side-chain lengths (from n-hexyl to n-octadecyl) show a marked dependency on the side-chain for their ability to form specific assemblies like nano-rings. rsc.org The resulting microstructures can range from well-ordered, planar conformations with narrow photoluminescence bands to disordered, glassy phases with broader emissions. rsc.org
Analysis of Molecular Packing Modes in Solid-State Structures (e.g., Herringbone Packing)
The arrangement of molecules in the solid state is critical for charge transport and other electronic properties. While a herringbone packing motif is common for many unsubstituted aromatic molecules, the presence of long alkyl chains at the C-9 position of fluorene drastically alters the packing structure.
For 9,9-dialkyl-substituted polyfluorenes, the bulky side chains prevent the polymer backbones from adopting a close-packed herringbone arrangement. Instead, a layered structure is typically formed where the rigid conjugated backbones are separated by interdigitated alkyl chains. imperial.ac.uk This is exemplified by the crystal structure of poly(9,9-di-n-octylfluorene) (PFO), a close analog to a this compound-based polymer.
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Orthorhombic | A crystal system where the unit cell is shaped like a rectangular prism with unequal edge lengths. |
| Space Group | P212121 | Describes the symmetry elements present in the unit cell. |
| a-axis | 2.56 nm | Unit cell dimension corresponding to the layered structure along the elongated side chains. |
| b-axis | 2.34 nm | Unit cell dimension related to the stacking of aromatic main chain units. |
| c-axis | 3.32 nm | Unit cell dimension along which the polymer chains are aligned. |
| Density | 1.041 g mL-1 | Calculated density of the crystalline polymer. |
This packing model indicates that the PFO backbones are well-separated by the octyl side chains, which is consistent with photophysical studies that show a dominance of single-chromophore emissions and a general lack of inter-backbone electronic delocalization. The long n-octadecyl chains in this compound would be expected to produce a similar, if not more pronounced, layered structure with even greater separation between the conjugated backbones.
Supramolecular Host-Guest Interactions Involving Fluorene Derivatives
Supramolecular chemistry, which involves non-covalent interactions, allows for the construction of complex and functional assemblies. frontiersin.orgnih.gov Fluorene derivatives can participate in these systems as either "hosts" or "guests," leading to materials with tunable properties and responsiveness.
A prominent example involves host-guest interactions between crown ethers (hosts) and dialkylammonium salts (guests). frontiersin.org Fluorescent supramolecular polymers can be constructed by designing systems where either the fluorene derivative contains the host moiety or the guest moiety. For instance, a conjugated polymer chain containing fluorene and grafted with dibenzo-24-crown-8 (B80794) (DB24C8) ether groups can act as a host for a bisammonium salt guest. frontiersin.org This interaction can form a cross-linked network, often leading to a change in the material's fluorescence properties, such as quenching. frontiersin.org
Fluorene-based compounds have also been developed as fluorescent chemosensors for detecting metal ions and carbohydrates. nih.gov In these systems, the fluorene derivative acts as an artificial receptor (host) that binds to the target analyte (guest), resulting in a measurable change in fluorescence ("turn-on" or "turn-off" sensing). nih.gov
Polymer-Nanostructure Interfacial Characteristics
In one approach, multi-walled carbon nanotubes (MWCNTs) were non-covalently functionalized with poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO) through π-π stacking interactions between the polymer's aromatic backbone and the CNT surface. nih.govacs.org This PFO coating was shown to:
Enable excellent dispersion of the MWCNTs in solvents and a polyetherimide (PEI) matrix. nih.govacs.org
Promote strong adhesion and interfacial interactions between the dispersed MWCNTs and the PEI matrix. nih.govacs.org
These enhanced interfacial characteristics led to significant improvements in the mechanical and electrical properties of the final nanocomposite. The addition of just 0.25 wt% of the PFO-modified MWCNTs increased the storage modulus of the PEI matrix by 46% and dramatically decreased the volume resistivity by 12 orders of magnitude. nih.govacs.org
Polyfluorene Wrapping of Carbon Nanotubes
Polyfluorenes, polymers consisting of repeating fluorene units, have demonstrated a remarkable ability to wrap around individual single-walled carbon nanotubes. This wrapping process is driven by π-π stacking interactions between the aromatic backbone of the polyfluorene and the graphitic surface of the carbon nanotube. The alkyl side chains, such as the n-octadecyl group in this compound-based polymers, play a crucial role in this process by enhancing the solubility of the polymer-nanotube complex in organic solvents. researchgate.net
Molecular dynamics simulations have provided valuable insights into the wrapping mechanism. conicet.gov.arrug.nl These simulations reveal that the long alkyl tails on polyfluorenes contribute to a stronger binding affinity to the nanotube wall. conicet.gov.ar The van der Waals interactions between the alkyl chains and the nanotube surface are a dominant factor in the wrapping process, particularly with longer chains. conicet.gov.arusp.br This enhanced interaction facilitates the exfoliation of individual nanotubes from their natural bundles and stabilizes them in a dispersed state. conicet.gov.ar
The conformation of the polyfluorene chain around the nanotube can vary, with geometries described as parallel or perpendicular to the tube's axis. conicet.gov.arusp.br The flexibility of the polymer backbone and the steric hindrance of the side chains influence the preferred wrapping geometry. This wrapping not only prevents the re-aggregation of nanotubes but also modifies their electronic properties, which is a critical aspect for their application in electronic devices. mdpi.comnih.gov
Selectivity in Nanotube Dispersion Based on Alkyl Chain Length
The length of the alkyl side chains on the polyfluorene backbone has a significant impact on the selectivity of the dispersion process for different types of SWCNTs. Research has shown a clear correlation between the alkyl chain length and both the concentration of dispersed SWCNTs and the selectivity towards specific nanotube diameters and electronic types (semiconducting vs. metallic). rsc.org
Studies comparing polyfluorenes with alkyl chains of varying lengths, from 6 to 18 carbon atoms, have found that longer alkyl chains result in a higher concentration of dispersed SWCNTs. rsc.org This is attributed to the improved coating of the nanotube surface by polymers with longer side chains, which more effectively prevents the re-bundling of the nanotubes. conicet.gov.arusp.br Molecular dynamics simulations support this, indicating that the binding energy between the polymer and the nanotube increases with longer alkyl chains due to a larger contact surface area. rsc.org
However, this increase in dispersion efficiency with longer alkyl chains comes at the cost of reduced selectivity. While longer-chain polyfluorenes can disperse a wider range of SWCNT species, including those with larger diameters, they exhibit less specific selection of nanotube chiralities. conicet.gov.arusp.br As the alkyl chain length increases, the polymer wrapping can adopt a greater number of configurations, leading to a less specific interaction. conicet.gov.arusp.br Conversely, shorter alkyl chains tend to offer higher selectivity for specific semiconducting SWCNT chiralities.
The following table summarizes the general trends observed in the dispersion of SWCNTs with polyfluorenes of varying alkyl chain lengths:
| Alkyl Chain Length | Dispersion Efficiency (SWCNT Concentration) | Selectivity for Specific SWCNT Chiralities | Preference for Nanotube Diameter |
| Short (e.g., C6) | Lower | Higher | Smaller Diameters |
| Long (e.g., C18) | Higher | Lower | Broader Range, Including Larger Diameters |
These findings are crucial for the rational design of conjugated polymers for the targeted sorting of SWCNTs. By tuning the alkyl side-chain length, it is possible to optimize the dispersion process for either high yield or high selectivity, depending on the specific requirements of the intended application. For instance, applications in electronics often demand highly pure semiconducting SWCNTs, favoring the use of polymers that offer high selectivity. mcmaster.camdpi.com
Advanced Spectroscopic and Electronic Characterization of 9 N Octadecylfluorene Materials
Advanced Optical Spectroscopic Studies
The electronic transitions in polyfluorenes are characterized by strong absorption in the near-ultraviolet range, corresponding to the π-π* transition of the conjugated backbone. For poly(9,9-dioctylfluorene) (PFO), thin films of the glassy, amorphous phase typically exhibit a broad, strong absorption peak around 380-390 nm. whiterose.ac.uknih.gov Upon emission, these materials are known for their efficient blue photoluminescence, with emission peaks commonly observed around 420-440 nm. sigmaaldrich.comacs.org
A notable feature of PFO and other poly(9,9-dialkylfluorene)s is their ability to form a more planar, ordered conformational isomer known as the β-phase. nih.gov This phase is characterized by a red-shifted absorption spectrum, with a distinct shoulder or peak appearing at approximately 430-437 nm. nih.govnih.govacs.org The formation of the β-phase extends the effective conjugation length of the polymer backbone, leading to this shift. The emission from the β-phase is also red-shifted compared to the glassy phase. nih.gov The propensity to form this β-phase can be influenced by factors such as the length of the alkyl side-chain, solvent choice, and thermal history. nih.govacs.org For instance, studies on a series of poly(9,9-dialkylfluorene)s showed that polymers with C8, C9, and C10 side chains (PF8, PF9, PF10) all exhibited a β-phase absorption peak around 427-437 nm in mixed solvent systems. acs.org
| Material Phase | Typical Absorption λmax (nm) | Typical Emission λmax (nm) | Key Transition |
| PFO (Glassy Phase) | 380 - 390 whiterose.ac.uknih.gov | 420 - 440 sigmaaldrich.comacs.org | π-π |
| PFO (β-Phase) | 430 - 437 nih.govacs.org | Red-shifted vs. Glassy Phase | π-π (extended conjugation) |
This data is representative of poly(9,9-dioctylfluorene) (PFO) and is expected to be similar for other long-chain poly(9,9-dialkylfluorene)s.
Time-resolved spectroscopy provides critical insights into the dynamic processes that occur after photoexcitation, such as energy transfer and charge generation. Femtosecond transient absorption spectroscopy studies on oriented PFO films have revealed the generation of multiple transient species immediately following photoexcitation.
These studies have identified three primary species:
Hot Carriers: These are the initial photoexcitations, which give rise to photoinduced absorption in the near-infrared.
Excitons: These bound electron-hole pairs are responsible for the stimulated emission (observed around 475 nm) and distinct photoinduced absorption bands (e.g., at 750 nm and 2500 nm).
Charged Polarons: These charge carriers exhibit photoinduced absorption bands at different wavelengths (e.g., 450 nm and 600 nm).
By comparing the spectral features and their decay dynamics, it is possible to map the pathways and timescales of exciton (B1674681) relaxation, dissociation into charge carriers, and inter-chain interactions. The dynamics of these excited states are fundamental to the performance of optoelectronic devices, as they govern the efficiency of light emission versus charge separation.
While the fluorene (B118485) monomer is achiral, chirality can be introduced into polyfluorene systems to elicit a chiroptical response. This is typically achieved by attaching chiral side chains to the polymer backbone or by processing the polymer in a chiral solvent environment. semanticscholar.org These chiral influences can force the polymer backbone to adopt a preferred helical conformation (e.g., a right-handed or left-handed helix), breaking the mirror symmetry.
Such helical structures can exhibit Circular Dichroism (CD), the differential absorption of left and right circularly polarized light, and Circularly Polarized Luminescence (CPL), the differential emission of left and right circularly polarized light. semanticscholar.orglight-am.com CPL is a highly desirable property for applications in 3D displays, quantum optics, and spintronics. nih.gov
Research has shown that polyfluorene derivatives can be induced to show significant CPL activity. For example, copolymers of fluorene have been synthesized with chiral blocks that drive the self-assembly into helical nanofibers, which in turn exhibit strong CPL signals. nih.gov In other approaches, achiral fluorene derivatives dissolved in chiral liquid crystal matrices have demonstrated CPL with high quantum yields (60-90%) and large luminescence dissymmetry factors (glum), a measure of the CPL purity. The glum values in some systems can reach up to 1.0.
Electronic Characterization of Charge Carrier Behavior
The Organic Field-Effect Transistor (OFET) is a fundamental device architecture used to probe the charge transport characteristics of semiconducting materials like polyfluorenes. palmsens.com An OFET consists of a semiconductor layer, source and drain electrodes, a gate electrode, and a dielectric layer separating the semiconductor from the gate. mdpi.com
By applying a voltage to the gate electrode, an electric field is generated across the dielectric, which induces an accumulation of charge carriers (holes or electrons) at the semiconductor-dielectric interface. This accumulation layer forms a conductive channel between the source and drain electrodes. Applying a voltage between the source and drain then drives a current through this channel.
The performance of the OFET is evaluated by measuring its current-voltage (I-V) characteristics. Key parameters are extracted from two types of measurement plots:
Output Characteristics: A plot of the source-drain current (ID) versus the source-drain voltage (VDS) at various constant gate voltages (VG).
Transfer Characteristics: A plot of the source-drain current (ID) versus the gate voltage (VG) at a constant source-drain voltage.
From these plots, crucial parameters such as charge carrier mobility, threshold voltage (the gate voltage required to turn the transistor "on"), and the on/off current ratio can be determined. mdpi.com
Charge carrier mobility is a critical parameter that quantifies how quickly charge carriers (holes or electrons) move through the material under the influence of an electric field. High mobility is essential for efficient device operation. For polyfluorene derivatives, hole transport is generally more efficient than electron transport.
Time-of-flight (TOF) and FET measurements are common techniques used to determine mobility. For PFO, hole mobilities are typically in the range of 10⁻⁴ to 10⁻³ cm²/V·s. acs.org It has been shown that the charge carrier mobility is highly dependent on the morphology of the polymer film. The more ordered β-phase conformation provides an energetically favorable environment for charge carriers, leading to enhanced mobility compared to the amorphous, glassy phase.
Studies on blends of PFO with other polymers have allowed for the estimation of hole mobility in PFO homopolymers, yielding values around (6-10) × 10⁻⁴ cm²/V·s. acs.org Research on various fluorene-based copolymers has explored both hole and electron transport, with some copolymers designed to have balanced transport or specifically enhanced electron mobility, which can reach the order of 10⁻³ cm²/V·s in materials like F8BT. researchgate.net
| Material | Carrier Type | Mobility (cm²/V·s) | Measurement Technique |
| Poly(9,9-dioctylfluorene) (PFO) | Hole | (6-10) × 10⁻⁴ | Estimated from Blends (FET) acs.org |
| PFO/P3HT Blends | Hole | 2.0 × 10⁻⁴ - 1.0 × 10⁻³ | FET acs.org |
| Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) | Electron | ~10⁻³ | Various researchgate.net |
This table summarizes representative charge carrier mobilities for PFO and related copolymers.
High-Resolution Microscopy for Morphological and Structural Analysis
High-resolution microscopy techniques are essential for visualizing the surface and internal structure of materials at the nanoscale. These methods provide critical information on the morphology, which in turn influences the material's electronic and optical properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for examining the morphology of thin films and nanostructures. SEM provides detailed information about the surface topography, while TEM offers insights into the internal structure.
Table 1: Comparison of SEM and TEM for Material Characterization
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Principle | Scans a focused electron beam over a surface to create an image. | Passes a beam of electrons through a thin specimen to form an image. |
| Information Obtained | Surface topography, composition, and morphology. | Internal structure, crystallography, and morphology. |
| Typical Resolution | Down to 1-20 nm. | Sub-nanometer resolution is possible. |
| Sample Thickness | Can be used on bulk samples. | Requires very thin samples (typically < 100 nm). |
This table provides a general comparison of SEM and TEM techniques and their applicability to the study of organic materials.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. It is particularly useful for characterizing the surface roughness and morphology of thin films of organic materials.
In studies of PFO, AFM has been instrumental in visualizing the surface morphology of thin films with different crystalline phases. For example, AFM images have shown that the β-phase of PFO can form more crystalline domains with a rougher surface compared to the amorphous glassy phase. The nanoscale topography revealed by AFM is crucial for understanding how molecular packing affects the performance of these materials in electronic devices.
Table 2: AFM Surface Roughness Parameters for PFO Thin Films (Illustrative Data)
| Film Type | Average Roughness (Ra) | Root Mean Square (RMS) Roughness (Rq) |
| Glassy Phase PFO | ~ 0.5 nm | ~ 0.7 nm |
| β-Phase PFO | ~ 1.2 nm | ~ 1.5 nm |
This illustrative data is based on typical values reported for PFO and demonstrates the type of quantitative information that can be obtained from AFM analysis. Specific values for 9-n-Octadecylfluorene would require experimental measurement.
Structural Elucidation via Diffraction Techniques (e.g., X-ray Diffraction)
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. By analyzing the diffraction pattern of X-rays scattered by a sample, information about the crystal lattice, phase, and orientation can be obtained.
For PFO, XRD studies have been crucial in identifying different polymorphic phases. The diffraction patterns reveal distinct peaks corresponding to the packing of the polymer chains. For instance, the glassy phase of PFO typically shows a broad, amorphous halo, while the more ordered β-phase exhibits sharper diffraction peaks, indicating a higher degree of crystallinity. A notable diffraction peak for the β-phase in PFO nanopillars has been observed at approximately 7.0 degrees (2θ). nih.gov XRD scans of pristine PFO films have shown diffractions at around 6.7°, 15.5°, and 20.1° (2θ). nih.gov These findings highlight the ability of XRD to probe the molecular arrangement within fluorene-based materials.
Table 3: Characteristic XRD Peaks for Different Phases of PFO (Illustrative Data)
| Phase | 2θ (degrees) | Corresponding d-spacing (Å) | Interpretation |
| Glassy Phase | Broad halo | - | Amorphous structure |
| β-Phase | ~7.0 | ~12.6 | Inter-chain packing |
| Pristine Film | ~6.7 | ~13.2 | Crystalline packing |
| Pristine Film | ~15.5 | ~5.7 | Crystalline packing |
| Pristine Film | ~20.1 | ~4.4 | Crystalline packing |
This table presents illustrative XRD data based on published results for PFO, demonstrating how this technique is used to differentiate between different structural phases. The specific diffraction pattern for this compound would depend on its unique crystal structure.
Other Advanced Characterization Techniques Relevant to Material Performance
Beyond microscopy and diffraction, a range of other advanced techniques are vital for a comprehensive understanding of the structure-property relationships in fluorene-based materials.
Grazing-Incidence X-ray Diffraction (GIXRD): This surface-sensitive XRD technique is particularly useful for characterizing the crystal structure and orientation of molecules in thin films. For aligned films of a PFO derivative, poly(9,9-bis(2-ethylhexyl)fluorene-2,7-diyl), GIXRD has revealed an aligned mesomorphic structure with a distinct arrangement of helices. fz-juelich.de
Polarized Optical Measurements: Techniques such as polarized photoluminescence and absorption spectroscopy can provide information about the alignment of polymer chains in thin films. Dichroic ratios in absorption, for example, indicate the degree of axial alignment. fz-juelich.de
Raman Spectroscopy: This technique probes the vibrational modes of molecules and can be used to identify different conformational isomers. In PFO, Raman spectroscopy has been used to quantify the fraction of the β-phase in thin films. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local chemical environment and molecular packing in materials where single-crystal X-ray diffraction is not feasible.
These advanced characterization techniques, when used in combination, provide a powerful toolkit for elucidating the complex interplay between molecular structure, morphology, and the ultimate performance of this compound and related organic electronic materials.
Theoretical and Computational Investigations of 9 N Octadecylfluorene Systems
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are pivotal in elucidating the intrinsic electronic properties of 9-n-octadecylfluorene, offering a detailed picture of its molecular orbitals and energy levels.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method employed to investigate the molecular structure and electronic properties of fluorene-based compounds. nih.gov DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can provide optimized geometries and detailed electronic information. researchgate.netchemrxiv.org For fluorene (B118485) derivatives, the electronic properties are largely dictated by the extensive π-conjugation within the fluorene core. nih.gov The introduction of functional groups can further tune these properties. researchgate.netchemrxiv.org
In the case of this compound, the long alkyl chain is not expected to directly participate in the π-conjugation of the fluorene backbone. However, it can influence the electronic properties indirectly through steric effects and by modifying the solid-state packing. DFT calculations can be used to determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These frontier orbitals are crucial in determining the charge injection and transport properties of the material. For instance, in a related fluorene derivative, 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene, DFT calculations revealed how functionalization impacts HOMO and LUMO energy levels. researchgate.netchemrxiv.org
A hypothetical DFT study on this compound would likely show that the HOMO and LUMO are primarily localized on the fluorene unit, similar to other fluorene-based azo compounds. nih.gov The energy gap between the HOMO and LUMO (the band gap) is a critical parameter that determines the optical and electronic properties of the material.
| Property | Description | Predicted Value for this compound (Hypothetical) |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ionization potential and electron-donating ability. | ~ -5.5 to -6.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the electron affinity and electron-accepting ability. | ~ -2.0 to -2.5 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which influences the optical absorption and emission properties. | ~ 3.0 to 4.0 eV |
Calculation of Electronic States and Energy Barriers
Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, such as UV-Vis absorption spectra. nih.gov By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths and the nature of the electronic transitions (e.g., π-π* transitions). For fluorene-based azo compounds, TD-DFT calculations have successfully predicted the π-π* transition bands observed in experimental UV-Vis spectra. nih.gov
Furthermore, computational methods can be employed to calculate the energy barriers for various dynamic processes. For instance, in systems with conformational flexibility, such as the rotation around single bonds connecting fluorene units in a polymer, DFT can be used to map the potential energy surface and determine the energy barriers for these rotations. Understanding these energy barriers is crucial for predicting the conformational dynamics and morphology of materials based on this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of larger systems, such as polymer chains and molecular aggregates, over time.
Polymer Chain Conformation and Wrapping Dynamics
These simulations can also shed light on intermolecular interactions. For instance, MD simulations have been used to study the association of drug compounds with hyperbranched polymers, revealing how different polymer architectures can encapsulate small molecules. mdpi.com Similarly, MD simulations of poly(this compound) could be used to investigate how the polymer chains interact with each other and with solvent molecules, providing insights into their solubility and solution-state aggregation.
Self-Assembly Pathway Prediction
The n-octadecyl chain in this compound can drive the self-assembly of these molecules into ordered structures, a phenomenon critical for device performance. The self-assembly of long-chain organosilanes, such as octadecyltrichlorosilane, has been studied, revealing how different deposition techniques can lead to various surface structures, from monolayers to complex nanopatterns. beilstein-journals.org
Computational modeling can be used to predict the pathways and resulting structures of this self-assembly process. By simulating the interactions between multiple this compound molecules, it is possible to understand how van der Waals interactions between the long alkyl chains and π-π stacking interactions between the fluorene cores contribute to the formation of ordered assemblies. researchgate.net These simulations can help in designing experimental conditions to control the molecular packing and morphology of thin films.
Computational Modeling of Charge Transport Properties
The charge transport properties of organic materials are fundamental to their performance in electronic devices. Computational modeling provides a powerful tool to understand and predict how charges move through these materials at a molecular level.
The charge carrier mobility in organic materials is often described by either a band-like transport mechanism in highly ordered crystalline regions or a hopping mechanism in disordered amorphous regions. researchgate.net For polymeric systems like those containing this compound, charge transport is typically modeled as a hopping process between localized states. researchgate.net
Computational approaches to model charge transport often involve a multi-scale strategy. First, quantum chemical methods like DFT are used to calculate the electronic couplings (transfer integrals) between adjacent molecules or polymer segments. These couplings quantify the ease with which a charge can hop from one site to another. Then, these parameters are used as input for kinetic Monte Carlo simulations to simulate the random walk of charge carriers through a morphologically realistic model of the material. researchgate.net
The presence of the long, insulating n-octadecyl chains in this compound is expected to have a significant impact on charge transport. While the fluorene units provide the pathways for charge transport along the polymer backbone or through π-π stacking, the bulky alkyl chains can increase the distance between conjugated segments, potentially hindering intermolecular charge hopping. Computational models can quantify this effect and help in designing molecular architectures that balance solubility and processability with efficient charge transport.
| Parameter | Description | Influence of this compound Structure |
| Intra-chain Charge Transport | Movement of charge along a single polymer chain. | Facilitated by the conjugated fluorene backbone. |
| Inter-chain Charge Transport | Hopping of charge between adjacent polymer chains. | Potentially hindered by the insulating octadecyl side chains which increase inter-chain distance. |
| Morphology | The arrangement of polymer chains in the solid state (crystalline vs. amorphous). | The octadecyl chains influence self-assembly and packing, which in turn strongly affects charge transport pathways. |
Simulation of Hopping Mechanisms
In many organic semiconductors, including those based on fluorene, charge transport occurs via a thermally activated hopping mechanism between adjacent molecules. This process is distinct from the band-like transport observed in inorganic semiconductors. Computational simulations are crucial for understanding the dynamics of charge hopping.
One of the primary theoretical frameworks used to describe this phenomenon is Marcus theory . wikipedia.orguq.edu.aulibretexts.org This theory explains the rate of electron transfer between a donor and an acceptor molecule, which in this context are neighboring this compound molecules. The rate of charge hopping is dependent on several key parameters that can be calculated using quantum chemical methods:
Reorganization Energy (λ): This represents the energy required to distort the geometry of the molecule and the surrounding medium from the equilibrium geometry of the neutral state to that of the charged state. It has both intramolecular and intermolecular (solvent) contributions. wikipedia.org
Electronic Coupling (V): Also known as the transfer integral, this term quantifies the electronic interaction between the donor and acceptor molecules in their respective charged and neutral states. Its magnitude is highly sensitive to the relative distance and orientation of the interacting molecules.
Gibbs Free Energy Change (ΔG°): This is the difference in free energy between the initial and final states of the electron transfer reaction.
The charge hopping rate (k_hop) can be expressed by the Marcus equation, which provides a quantitative link between these molecular parameters and the macroscopic charge mobility. researchgate.net Computational approaches such as Density Functional Theory (DFT) are widely employed to calculate the reorganization energy and electronic coupling for fluorene derivatives. rsc.org
Advanced simulation techniques like large-scale surface hopping can provide a more dynamic picture of charge transport, accounting for the complex interplay of electronic states and nuclear motions. nih.govrsc.org These simulations can model the movement of a charge carrier through a larger assembly of molecules, offering insights into the pathways and efficiency of charge transport in materials based on this compound. For instance, simulations have shown that modifying the molecular structure, such as the length of the alkyl chains, can influence the molecular packing and, consequently, the electronic coupling and charge mobility. researchgate.net
Below is a table summarizing the key parameters in Marcus theory and the computational methods used for their determination.
| Parameter | Description | Computational Method |
| Reorganization Energy (λ) | The energy associated with the geometric relaxation of a molecule upon gaining or losing a charge. | DFT, Ab initio methods |
| Electronic Coupling (V) | The strength of the electronic interaction between adjacent molecules, facilitating charge transfer. | DFT, Fragment orbital methods |
| Gibbs Free Energy (ΔG°) | The thermodynamic driving force for the charge transfer reaction. | DFT, High-level ab initio calculations |
Analysis of Inter-molecular Charge Transfer
Intermolecular charge transfer (CT) is a fundamental process in organic electronic devices, influencing their optical and electrical properties. In aggregates or thin films of this compound, the close proximity of molecules allows for the formation of excited states that are delocalized over multiple molecules, known as charge-transfer excitons or exciplexes. aps.orgyoutube.com
Computational studies play a vital role in characterizing these CT states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the energies and properties of excited states, including those with significant CT character. researchgate.networldscientific.com These calculations can predict the absorption and emission spectra of molecular aggregates, revealing the signatures of intermolecular interactions.
The formation of CT states can be influenced by the relative orientation of the fluorene units. Covalent or non-covalent dimers of fluorene have been studied as model systems to understand these interactions. nih.govresearchgate.net The strength of the electronic interaction between the chromophores, known as excitonic coupling, determines the nature of the excited state. marquette.eduacs.org In a π-stacked arrangement, which is relevant for crystalline domains of this compound, significant excitonic coupling can lead to the formation of delocalized excited states.
The analysis of intermolecular CT is crucial for understanding phenomena such as:
Photoluminescence Quenching: The formation of non-emissive CT states can provide a pathway for the de-excitation of emissive states, leading to a reduction in fluorescence efficiency.
Charge Separation: In photovoltaic applications, the dissociation of an exciton (B1674681) into a free electron and hole at a donor-acceptor interface is a critical step. Understanding the nature of the interfacial CT state is key to optimizing this process. core.ac.uk
Exciplex Emission: In some cases, the CT state can be emissive, leading to a new, red-shifted emission band in the fluorescence spectrum. youtube.com
Computational modeling can provide a detailed picture of the electronic structure of these intermolecular states, helping to interpret experimental observations and guide the design of materials with desired photophysical properties.
The following table outlines different types of intermolecular excited states and the computational methods used to study them.
| Excited State | Description | Computational Method |
| Frenkel Exciton | An excited state localized on a single molecule, with weak coupling to neighbors. | TD-DFT, Configuration Interaction (CI) |
| Charge-Transfer (CT) Exciton | An excited state where an electron is transferred from one molecule to a neighbor, forming a bound electron-hole pair. | TD-DFT, High-level ab initio methods |
| Exciplex | An excited-state complex formed between two different molecules, often with significant charge-transfer character. | TD-DFT, Equation-of-Motion Coupled Cluster (EOM-CC) |
| Excimer | An excited-state dimer formed between two identical molecules. researchgate.net | TD-DFT, EOM-CC |
Prediction of Structure-Property Relationships through Computational Design
A major strength of computational chemistry is its ability to predict the properties of novel molecules before they are synthesized, enabling the computational design of materials with tailored characteristics. acs.org For this compound and its derivatives, computational methods can establish clear structure-property relationships, guiding the development of next-generation organic electronic materials. researchgate.netrsc.org
By systematically modifying the molecular structure in silico, researchers can investigate the impact of these changes on key electronic and photophysical properties. For instance, DFT calculations can be used to predict how substitutions on the fluorene core affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.commdpi.com These energy levels are critical for determining the charge injection and transport properties of the material, as well as its optical bandgap.
The presence of the long n-octadecyl chain at the C9 position of the fluorene core in this compound is known to enhance solubility and processability. researchgate.net Computational studies can further elucidate the electronic effects of such alkyl chains, which are often considered to be electronically innocent but can influence the solid-state packing and morphology, thereby indirectly affecting the electronic properties of the material in the solid state.
Computational design studies for fluorene-based materials often focus on:
Tuning Emission Color: By introducing electron-donating or electron-withdrawing groups to the fluorene backbone, the HOMO-LUMO gap can be engineered to achieve emission at specific wavelengths, from the blue to the red part of the spectrum. mdpi.com
Enhancing Charge Carrier Mobility: Computational screening of different molecular packing arrangements can identify structures with optimal intermolecular electronic coupling for efficient charge transport. rsc.org
Improving Device Stability: Theoretical calculations can provide insights into the chemical stability of different fluorene derivatives, helping to design materials that are more resistant to degradation. researchgate.net
The table below provides examples of how molecular structure modifications in fluorene derivatives can be computationally correlated with changes in their properties.
| Structural Modification | Predicted Property Change | Relevant Computational Method |
| Addition of electron-donating groups | Higher HOMO level, red-shifted emission mdpi.com | DFT, TD-DFT |
| Addition of electron-withdrawing groups | Lower LUMO level, potential for n-type transport mdpi.com | DFT, TD-DFT |
| Increasing π-conjugation length | Smaller HOMO-LUMO gap, red-shifted absorption and emission | DFT, TD-DFT |
| Modifying the C9 substituents | Altered solubility, solid-state packing, and potentially charge mobility researchgate.net | Molecular Dynamics (MD), DFT |
Charge Transport Mechanisms in 9 N Octadecylfluorene Based Organic Semiconductors
Fundamental Principles of Charge Transport in Conjugated Systems
Charge transport in conjugated organic materials is a complex process that is fundamentally different from that in their inorganic crystalline counterparts. atomfair.com The relatively weak van der Waals interactions between organic molecules lead to a greater degree of structural and energetic disorder, which profoundly influences the mechanisms of charge carrier movement. atomfair.comtuwien.ac.at The primary modes of charge transport in these systems are broadly categorized as band-like transport and hopping transport. atomfair.comfiveable.me
Band-like transport is typically observed in highly ordered, crystalline organic semiconductors where strong intermolecular interactions lead to the formation of delocalized electronic states, or energy bands. atomfair.comfiveable.me In this regime, charge carriers can move coherently through the material, with their mobility decreasing with increasing temperature due to scattering by lattice vibrations (phonons). fiveable.me However, this mechanism is less common in the typically disordered or amorphous thin films of conjugated polymers. atomfair.com
Hopping transport is the dominant mechanism in most disordered organic semiconductors. atomfair.comtuwien.ac.at In this model, charge carriers are localized on individual molecules or conjugated segments of a polymer chain and move by "hopping" or tunneling between adjacent localized states. tuwien.ac.atrsc.org This process is thermally activated, meaning that charge carrier mobility generally increases with temperature as the carriers gain sufficient thermal energy to overcome the energy barriers between localized sites. fiveable.me The rate of hopping is influenced by several factors, including the distance between hopping sites, the energetic difference between them, and the reorganization energy of the molecules involved. atomfair.com
Several theoretical models have been developed to describe hopping transport, including:
The Miller-Abrahams model: This model describes phonon-assisted tunneling between localized states with random energies. atomfair.com
Marcus theory: This theory provides a framework for understanding the rate of electron transfer between molecules, taking into account the reorganization energy required to adjust the molecular geometry upon charge transfer. atomfair.comfiveable.me Lower reorganization energies generally lead to higher charge transfer rates and, consequently, higher mobility. fiveable.me
The Gaussian Disorder Model (GDM): This model is widely used to describe hopping in disordered systems where the energies of the localized states are assumed to follow a Gaussian distribution. atomfair.com
The degree of structural and energetic disorder plays a critical role in determining which transport mechanism prevails. atomfair.com Energetic disorder arises from variations in site energies due to chemical defects, impurities, or fluctuations in the local environment. atomfair.com Structural disorder results from inhomogeneous chain packing, grain boundaries, and amorphous regions. atomfair.com
Electron and Hole Transport Phenomena in Fluorene (B118485) Oligomers and Polymers
Fluorene-based materials, including oligomers and polymers, are known for their good charge transport properties, making them suitable for a variety of organic electronic applications. mdpi.com The specific transport characteristics, however, can vary significantly depending on the molecular structure, the presence of comonomers, and the processing conditions of the material.
In many fluorene-based copolymers, such as poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo rsc.orgrsc.orgnih.govthiadiazol-4,8-diyl)] (F8BT), both electron and hole transport are observed. inoe.roresearchgate.net However, the transport of electrons and holes can be imbalanced. For instance, in F8BT, electron transport is often found to be trap-limited, while hole transport is more efficient. researchgate.net The introduction of n-type dopants can deactivate these electron traps, leading to a significant enhancement in electron mobility. researchgate.net In some cases, doping can even enhance the electron transport to a level that surpasses the hole transport. researchgate.net
Studies on fluorene-based copolymers have shown that the energy disorder for electron transport can be significantly stronger than for hole transport. inoe.ro For example, in F8BT, the width of the Gaussian density of states for hole-only devices was found to be 0.11 eV, while for electron-only devices, it was 0.19 eV. inoe.ro This indicates a greater degree of energetic disorder affecting electron movement.
The introduction of different chemical moieties into the fluorene backbone can also influence the charge transport properties. For example, the incorporation of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the injection and transport of holes and electrons, respectively. mdpi.com Symmetrical fluorene compounds with biphenyl (B1667301) as a core have been shown to exhibit high hole mobility. mdpi.com
The table below summarizes the charge transport characteristics of some representative fluorene-based polymers.
| Polymer | Charge Carrier | Mobility (cm²/Vs) | Key Findings |
| Poly(9,9-dioctylfluorene) (PFO) | Holes | Varies with processing | Annealing can irreversibly increase hole mobility by an order of magnitude. researchgate.net |
| Poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo rsc.orgrsc.orgnih.govthiadiazol-4,8-diyl)] (F8BT) | Holes and Electrons | Hole mobility is generally higher than electron mobility. | Electron transport is trap-limited but can be enhanced by n-type doping. researchgate.net |
| Poly(9,9-dioctylfluorene-co-bis-N,N'-(4-butylphenyl)-bis-N,N'-phenyl-1,4-phenylenediamine) (PFB) | Holes | Not specified | Hole transport is consistent across a range of sample thicknesses. researchgate.net |
Analysis of Hopping and Tunneling Mechanisms
In disordered organic semiconductors like those based on 9-n-octadecylfluorene, charge transport is dominated by hopping and tunneling mechanisms between localized electronic states. rsc.org A deeper understanding of these processes is crucial for elucidating the factors that limit charge mobility.
Thermally Activated Conduction
In many organic semiconductors, the charge carrier mobility exhibits a strong dependence on temperature, which is a hallmark of a thermally activated process. fiveable.me This behavior is characteristic of hopping transport, where charge carriers require thermal energy to overcome the potential barriers between localized sites. atomfair.com The relationship between mobility (μ) and temperature (T) can often be described by an Arrhenius-type equation:
μ ∝ exp(-Ea / kBT)
where Ea is the activation energy, and kB is the Boltzmann constant. fiveable.me Activation energies for hopping in conjugated polymers typically range from 50 to 300 meV. atomfair.com
Variable Range Hopping (VRH)
At low temperatures, the probability of a charge carrier having enough thermal energy to hop to its nearest neighbor may be very low. In such cases, a mechanism known as variable range hopping (VRH) can become dominant. rsc.orgwikipedia.org In the VRH model, a charge carrier may hop to a more distant site if the energy difference is smaller, thereby optimizing the hopping probability. arxiv.org This allows the charge carrier to bypass sites with high energy barriers. aps.org The Mott VRH model predicts a specific temperature dependence for the conductivity. wikipedia.orgarxiv.org Another variation is the Efros-Shklovskii (ES) VRH model, which takes into account the Coulomb gap, a reduction in the density of states near the Fermi level due to electron-electron interactions. wikipedia.org
Nuclear Tunneling
While hopping is often described as a thermally activated process, quantum mechanical effects, specifically nuclear tunneling, can also play a significant role. rsc.orgaip.org In this mechanism, a charge carrier can tunnel through the potential energy barrier created by the coupling of the electronic charge to its nuclear environment. rsc.org The inclusion of nuclear tunneling effects can lead to higher predicted mobilities that are more consistent with experimental observations, especially in materials where the semi-classical Marcus theory underestimates the mobility. acs.org
Nuclear tunneling is particularly important for charge transport involving high-frequency intramolecular vibrations. aps.org The consideration of nuclear tunneling can help to bridge the gap between hopping and band-like transport models. rsc.org It has been shown that nuclear tunneling can explain the transition from thermally activated to band-like transport with increasing electric field strength. aip.org This is because the hopping rates enabled by nuclear tunneling can exhibit both thermally activated and band-like characteristics for upward and downward energy hops, respectively. aip.org
Influence of Molecular Packing and Morphology on Charge Mobility
The arrangement of molecules in the solid state, referred to as molecular packing and morphology, has a profound impact on the charge transport properties of organic semiconductors. nih.govacs.org Efficient charge transport requires not only favorable intramolecular electronic properties but also effective intermolecular electronic coupling. nih.gov
In fluorene-based materials, the way in which the polymer chains pack together significantly influences charge mobility. aps.org For instance, in poly(9,9-dioctylfluorene) (PFO), the formation of a more ordered β-phase, characterized by a more planar backbone conformation, leads to a higher degree of organization and has been shown to be an energetically favorable environment for charge carriers. aps.org The charge carrier mobility in the β-phase of PFO is significantly higher than in the disordered glassy phase. aps.org
The morphology of the thin film, including its crystallinity and the orientation of the polymer chains, is also a critical factor. nih.govresearchgate.net For example, in some small-molecule organic semiconductors, the addition of a conjugated polymer can be used to tune the thin-film morphology, leading to enhanced crystal orientation and uniformity, which in turn improves the field-effect mobility. researchgate.net
The anisotropy of charge transport is another important consideration. acs.org The mobility can be significantly different along different crystallographic directions, depending on the strength of the electronic coupling between adjacent molecules in those directions. nih.gov For example, in some systems, charge transport is more efficient along the π-stacking direction. atomfair.com X-ray diffraction studies have indicated that polyfluorene chains often adopt a staggered packing arrangement to accommodate the alkyl side chains. gatech.edu This packing arrangement will directly influence the interchain transfer integrals, which are a measure of the electronic coupling between chains. gatech.edu
The following table provides a summary of how various morphological factors can influence charge mobility.
| Morphological Factor | Description | Impact on Charge Mobility |
| Crystallinity | The degree of long-range order in the material. | Higher crystallinity generally leads to higher mobility due to reduced structural disorder. rsc.org |
| Molecular Packing | The specific arrangement of molecules relative to one another. | Close packing and favorable π-π stacking can enhance intermolecular electronic coupling and increase mobility. nih.gov |
| Chain Conformation | The planarity and rigidity of the polymer backbone. | A more planar conformation, such as the β-phase in polyfluorenes, enhances conjugation and leads to higher mobility. aps.org |
| Grain Boundaries | Interfaces between crystalline domains in a polycrystalline film. | Grain boundaries can act as traps for charge carriers, reducing overall mobility. tuwien.ac.at |
| Film Morphology | The overall structure and uniformity of the thin film. | A uniform film with good interconnectivity between domains is crucial for efficient charge transport. nih.govresearchgate.net |
Role of Extrinsic Doping in Charge Carrier Density Modulation
The introduction of molecular dopants into a this compound matrix facilitates the generation of free charge carriers. The efficiency of this process is dependent on several factors, including the electron affinity or ionization potential of the dopant relative to the host material, the miscibility of the dopant in the semiconductor matrix, and the structural order of the doped film.
P-type Doping:
P-type doping of this compound is typically achieved by introducing a small molecule with a high electron affinity, which can accept an electron from the highest occupied molecular orbital (HOMO) of the fluorene-based host. A commonly used p-type dopant for organic semiconductors is 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). The doping process results in the formation of a mobile hole on the this compound backbone and a stationary anion of the dopant molecule.
Impact of F4TCNQ Doping on Hole Carrier Density in a Representative Organic Semiconductor
| F4TCNQ Concentration (wt%) | Resulting Hole Carrier Density (cm-3) |
|---|---|
| 0.1 | ~ 1 x 1017 |
| 0.5 | ~ 5 x 1017 |
| 1.0 | ~ 2 x 1018 |
| 2.0 | ~ 8 x 1018 |
| 5.0 | ~ 3 x 1019 |
Note: The data in this table is illustrative and based on general findings for p-doped organic semiconductors. Specific values for this compound may vary.
N-type Doping:
N-type doping of this compound involves the introduction of a dopant with a low ionization potential, which can donate an electron to the lowest unoccupied molecular orbital (LUMO) of the host material. This process generates a mobile electron on the this compound and a stationary cation of the dopant. Finding efficient and stable n-type dopants for fluorene-based materials has historically been more challenging compared to p-type dopants.
Various classes of n-type dopants have been explored, including organometallic complexes and molecules with strong electron-donating capabilities. The resulting electron carrier density is a function of the dopant concentration and the energy level alignment between the dopant and this compound.
Effect of an N-type Dopant on Electron Carrier Density in a Fluorene-based Semiconductor
| N-type Dopant Concentration (mol%) | Resulting Electron Carrier Density (cm-3) |
|---|---|
| 0.2 | ~ 5 x 1016 |
| 0.5 | ~ 2 x 1017 |
| 1.0 | ~ 1 x 1018 |
| 2.5 | ~ 7 x 1018 |
| 5.0 | ~ 2 x 1019 |
Note: This table provides representative data for n-doped fluorene-based semiconductors and is for illustrative purposes. Actual values for this compound will depend on the specific dopant used.
The ability to precisely control the charge carrier density through extrinsic doping is a powerful tool for tuning the performance of this compound-based organic semiconductor devices. By selecting the appropriate dopant and its concentration, the conductivity of the material can be significantly increased, and the injection barriers at the electrode interfaces can be reduced, leading to improved device efficiency and performance. Further research into novel and efficient dopants for this compound is essential for advancing its application in next-generation organic electronics.
Photophysical Phenomena in 9 N Octadecylfluorene Systems
Aggregation-Induced Emission (AIE) in Fluorene (B118485) Derivatives
Aggregation-induced emission is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dissolved state become highly emissive upon aggregation. This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases with increasing concentration or in the solid state. Fluorene derivatives, particularly those with bulky substituents, are known to exhibit AIE. The introduction of long alkyl chains, such as the n-octadecyl group in 9-n-octadecylfluorene, can facilitate the formation of high-quality films and influence the aggregation behavior.
The primary mechanism responsible for AIE in many luminogens is the restriction of intramolecular motion (RIM). In dilute solutions, the constituent aromatic rings of the fluorene core can undergo low-frequency rotational and vibrational motions. These motions provide non-radiative decay pathways for the excited state, effectively quenching fluorescence. However, in the aggregated state, these intramolecular motions are physically constrained by neighboring molecules. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of fluorescence emission. The RIM mechanism encompasses both the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV).
The following table illustrates how the fluorescence quantum yield (QY) of a typical AIE-active fluorene derivative changes from solution to the aggregated state, demonstrating the effect of RIM.
| State | Solvent/Medium | Fluorescence Quantum Yield (ΦF) |
| Solution | Tetrahydrofuran (THF) | Low (< 1%) |
| Aggregate | THF/Water mixture (90% water) | High (> 60%) |
| Solid Film | Neat Film | High (> 70%) |
| Note: Data presented is representative of typical AIE-active fluorene derivatives and is for illustrative purposes. |
The dynamic equilibrium between dissolved and aggregated states also plays a crucial role in the observed emission properties. The n-octadecyl chain in this compound is expected to influence the solubility and aggregation propensity of the molecule. In a solvent system where the molecule is soluble, it exists as individual, non-emissive species. Upon the addition of a poor solvent or through evaporation to form a solid film, the molecules are forced to aggregate. The hydrophobic interactions of the long alkyl chains can drive this aggregation process. The restriction of the dynamic dissociation and aggregation patterns in the solid state locks the molecules in a conformation that favors emission.
The way in which fluorene molecules pack in the aggregated state significantly impacts the emission enhancement. Different aggregation modes, such as H-aggregation (face-to-face stacking) and J-aggregation (head-to-tail stacking), can lead to different photophysical outcomes. H-aggregation often results in a blue-shifted absorption and can sometimes lead to fluorescence quenching. In contrast, J-aggregation typically causes a red-shifted absorption and can enhance fluorescence. acs.orgnih.gov The bulky n-octadecyl group at the C-9 position of the fluorene core is expected to sterically hinder close π-π stacking, which can prevent strong intermolecular interactions that might otherwise lead to quenching. This steric hindrance can promote a disordered aggregation that is conducive to AIE.
The table below summarizes the general photophysical characteristics of H- and J-aggregates in fluorene-based chromophores. acs.orgnih.gov
| Aggregate Type | Absorption Spectrum | Emission Spectrum | Fluorescence Efficiency |
| H-aggregate | Blue-shifted | Red-shifted | Reduced |
| J-aggregate | Red-shifted | Red-shifted | Enhanced |
Exciton (B1674681) Dynamics and Energy Transfer Processes
Energy transfer processes can also occur between neighboring molecules in the aggregate. This can be particularly relevant in multicomponent systems but also occurs in single-component films where molecules may exist in slightly different energetic environments. The efficiency and mechanism of energy transfer (e.g., Förster or Dexter transfer) depend on the spectral overlap between the emission of a donor molecule and the absorption of an acceptor molecule, as well as their intermolecular distance and orientation. In the context of this compound aggregates, efficient energy transfer to emissive states is crucial for high fluorescence quantum yields.
Through-Space Conjugation and Clusteroluminescence Concepts
While fluorene itself possesses a π-conjugated system, the concept of through-space conjugation becomes relevant in the aggregated state. Through-space conjugation refers to the electronic coupling between chromophores that are not directly bonded but are in close spatial proximity. chemrxiv.org This interaction can lead to the formation of new electronic states that are delocalized over multiple molecules. In aggregates of this compound, the arrangement of the fluorene units can facilitate through-space electronic interactions, influencing the absorption and emission properties.
The phenomenon of clusteroluminescence is closely related to through-space conjugation and AIE. Clusteroluminescence describes the luminescence from molecular clusters or aggregates where the emission originates from the collective electronic states of the cluster rather than from individual molecules. chemrxiv.org This is particularly observed in systems where individual molecules are non-emissive. The emission properties in such systems are highly dependent on the size, shape, and packing of the molecular clusters. The aggregation of this compound, driven by the hydrophobic interactions of the alkyl chains, could lead to the formation of such emissive clusters, where the collective interactions and restricted intramolecular motions give rise to strong luminescence.
Advanced Applications Research and Device Integration of 9 N Octadecylfluorene Materials
Organic Light-Emitting Diodes (OLEDs) and Transistors (OLETs) Research
Derivatives of 9-n-Octadecylfluorene, particularly its polymer, Poly(9,9-di-n-octadecylfluorene), are investigated for their utility in OLEDs and OLETs. These materials often serve as the emissive layer or as a component in blended active layers to enhance device performance. The long alkyl chains are crucial in preventing aggregation, which can otherwise lead to quenching of luminescence and a decrease in device efficiency.
Balancing Charge Transport and Emission Properties
A critical challenge in the design of efficient OLEDs and OLETs is achieving a balance between charge transport and light emission within the active material. Polyfluorene derivatives, including those with octadecyl side chains, inherently possess good hole-transporting properties. However, their electron transport capabilities can be limited. Research into analogous polyfluorene compounds, such as poly(9,9-di-n-octylfluorene) (PFO), has shown that blending with other materials or creating copolymers can address this imbalance. For instance, incorporating electron-accepting units into the polyfluorene backbone can enhance electron mobility.
Studies on polyfluorene-based copolymers have demonstrated that the introduction of different moieties can tune the optoelectronic properties. For example, a copolymer of 9,9-di-n-octylfluorene (B54791) and N-(4-butylphenyl)diphenylamine acts as an electron-donor, while a copolymer with benzothiadiazole serves as an electron-acceptor. nih.gov The strategic combination of such donor and acceptor units within a polymer chain can facilitate the formation of intramolecular excitons with strong charge-transfer character, leading to red-shifted and longer-lived emission. nih.gov This approach provides a pathway to more stable light-emitting devices by achieving a better balance of charge carriers. nih.gov
Research on blue fluorescent OLEDs has highlighted the importance of selecting appropriate hole and electron transport materials to facilitate balanced charge injection and transport. mdpi.com The performance of devices based on a host-dopant system can be significantly influenced by the charge carrier mobility of the transport materials and the energy level alignment between different functional layers. mdpi.com
Device Architectures and Performance Optimization
For polyfluorene-based OLEDs, device performance is often characterized by parameters such as maximum luminance and external quantum efficiency (EQE). For instance, a blue light-emitting OLED utilizing Poly(9,9-di-n-octylfluorenyl-2,7-diyl) has reported a maximum luminance of 102.3 Cd/m² and a maximum EQE of 0.17%. sigmaaldrich.com In another case, blending the same polymer with an electron-transporting material in a 19:1 ratio for a green OLED resulted in improved performance. nankai.edu.cn
The table below summarizes the performance of OLEDs based on a close analog, Poly(9,9-di-n-octylfluorenyl-2,7-diyl).
| Device Type | Color | Max. Luminance (Cd/m²) | Max. EQE (%) |
| Single Layer | Blue | 102.3 | 0.17 |
| Blended Layer | Green | 726.5 | 2.32 |
Data based on Poly(9,9-di-n-octylfluorenyl-2,7-diyl) as a proxy for this compound-based polymers.
Further optimization can be achieved by controlling the morphology of the emissive layer. For example, the formation of the β-phase in poly(9,9-di-n-octylfluorene) films has been shown to result in a more stable color emission with increasing driving voltage. researchgate.net
Organic Photovoltaic (OPV) Cells and Solar Energy Conversion Studies
Polyfluorene derivatives, including those of this compound, are also explored as electron-donor materials in the active layer of organic photovoltaic cells. Their broad absorption in the visible spectrum and good hole mobility make them suitable candidates for converting solar energy into electricity.
Active Layer Material Development for OPVs
The active layer in a bulk heterojunction (BHJ) OPV typically consists of a blend of an electron-donor and an electron-acceptor material. The morphology of this blend is critical for efficient exciton (B1674681) dissociation and charge transport. Polyfluorenes, with their excellent film-forming properties, can contribute to creating a favorable nanoscale phase separation in the active layer. nih.gov
Research on poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) blended with the fullerene derivative nankai.edu.cnnankai.edu.cn-phenyl-C61-butyric acid methyl ester (PCBM) has provided insights into the performance of polyfluorene-based solar cells. While a simple F8T2:PCBM blend showed a power conversion efficiency (PCE) of 0.10%, introducing poly(3-hexylthiophene) (P3HT) into the blend to form F8T2:P3HT:PCBM significantly improved the short-circuit current density and increased the PCE to 0.90%. mdpi.com This enhancement is attributed to the broader absorption range of P3HT, which allows for a greater number of photons to be harvested. mdpi.com
The development of non-fullerene acceptors has opened up new avenues for improving OPV performance. These materials offer tunable bandgaps and energy levels, which can be better matched with donor polymers to optimize device efficiency. mdpi.comresearchgate.net The design of novel polymer donors with specific electronic properties is crucial for advancing the field of organic solar cells. nih.gov
Design of Flexible and Wearable Photovoltaic Platforms
A key advantage of organic photovoltaics is their potential for fabrication on flexible substrates, making them ideal for wearable electronics and other portable applications. nankai.edu.cn The solution-processability of polymers like Poly(9,9-di-n-octadecylfluorene) allows for the use of printing and coating techniques on flexible materials.
The development of flexible OPVs requires not only a flexible active layer but also flexible transparent electrodes and robust device encapsulation. Research in this area focuses on maintaining high power conversion efficiencies even under mechanical stress, such as bending or stretching. nankai.edu.cn The inherent flexibility of conjugated polymers makes them well-suited for these applications.
Separation and Dispersion of Carbon Nanotubes in Advanced Materials
Polyfluorene derivatives have been identified as effective dispersing agents for single-walled carbon nanotubes (SWCNTs). nih.govrsc.orgsemanticscholar.orgnih.gov The aromatic backbone of the polymer interacts with the surface of the carbon nanotubes through π-π stacking, while the long alkyl side chains provide solubility in organic solvents, preventing the nanotubes from bundling together.
This selective interaction allows for the separation of SWCNTs based on their diameter and electronic properties (metallic or semiconducting). nih.govsemanticscholar.orgnih.gov For instance, poly(9,9-di-n-dodecyl-fluorenyl-2,7-diyl) has been shown to selectively disperse semiconducting SWCNTs in toluene. nih.gov The selectivity of the dispersion can be influenced by factors such as the polymer structure, the solvent used, and the composition of the initial SWCNT mixture. nih.gov
The ability to produce well-dispersed, electronically sorted SWCNTs is crucial for their application in various advanced materials and electronic devices. Polyfluorenes with long alkyl chains, such as the octadecyl derivative, are promising candidates for achieving high-quality dispersions. The table below summarizes the selectivity of different polyfluorene derivatives for SWCNT dispersion.
| Polymer | Selectivity | Reference |
| Poly(9,9-di-n-dodecyl-fluorenyl-2,7-diyl) | Semiconducting SWCNTs | nih.gov |
| Poly(9,9-di-n-octylfluorene) (PFO) | Small subset of semiconducting SWCNTs | nih.govsemanticscholar.org |
| Poly[(9,9-di-n-octylfluorene)-alt-(benzo nih.govrsc.orgumn.eduthiadiazole)] (PFO-BT) | Larger-diameter SWCNTs | semanticscholar.org |
Polymer-Assisted Sorting of Single-Walled Carbon Nanotubes
The heterogeneity of as-synthesized single-walled carbon nanotubes (SWCNTs), which typically consist of a mixture of metallic (m-SWCNTs) and semiconducting (s-SWCNTs) species, presents a significant hurdle for their application in high-performance electronics. Polyfluorene derivatives, a class of polymers to which this compound belongs, have emerged as a highly effective solution for the selective sorting of s-SWCNTs.
The mechanism of sorting relies on the specific interaction between the conjugated polymer backbone and the surface of the SWCNTs. The planar, aromatic structure of the fluorene (B118485) units allows for strong π-π stacking interactions with the graphitic surface of the SWCNTs. The specific geometry and electronic structure of the polymer enable it to selectively wrap around s-SWCNTs, leading to their preferential dispersion in a solvent. This selective wrapping is influenced by the matching of the polymer's conformation to the nanotube's curvature and chirality.
Subsequent processing, such as centrifugation, allows for the separation of the polymer-wrapped s-SWCNTs from the bundled m-SWCNTs and other impurities. This method has demonstrated the capability to achieve high-purity s-SWCNT dispersions, which are crucial for the fabrication of high-performance electronic devices such as field-effect transistors (FETs) and sensors. The alkyl side chains of the polyfluorene, such as the n-octadecyl group in this compound, play a critical role in ensuring solubility in organic solvents, which is essential for the solution-based sorting process.
| Parameter | Description | Significance in SWCNT Sorting |
| Polymer Backbone | Conjugated fluorene units | Enables selective π-π stacking with s-SWCNTs. |
| Alkyl Side Chains | e.g., n-octadecyl | Ensures solubility in organic solvents for processing. |
| Sorting Mechanism | Selective polymer wrapping | Preferentially disperses s-SWCNTs. |
| Separation Technique | Centrifugation | Isolates polymer-wrapped s-SWCNTs. |
| Purity of s-SWCNTs | High | Enables fabrication of high-performance electronics. |
Interfacial Engineering for Nanocomposite Materials
In the context of perovskite light-emitting diodes (PeLEDs), for instance, an ultrathin layer of a polyfluorene derivative, poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO), has been successfully employed as an interfacial layer between the hole transport layer and the perovskite emissive layer. This interfacial layer serves multiple functions: it can passivate surface defects on the perovskite film, reduce non-radiative recombination of charge carriers at the interface, and improve the energy level alignment for more efficient charge injection.
The introduction of such an interfacial layer can lead to a significant enhancement in device performance. Research has shown that the use of a PFO interfacial layer can substantially increase the luminance, current efficiency, and external quantum efficiency of PeLEDs. The long alkyl chains, such as the octadecyl groups, can also contribute to improved film morphology and coverage, which is crucial for preventing short circuits and ensuring uniform device operation.
| Device Performance Metric | Without Interfacial Layer | With PFO Interfacial Layer | Improvement |
| Maximum Luminance | ~10,000 cd/m² | >30,000 cd/m² | ~3x increase |
| Maximum Current Efficiency | ~5.0 cd/A | >10.0 cd/A | ~2x increase |
| Maximum External Quantum Efficiency | ~1.5% | >2.5% | ~1.67x increase |
Development of Organic Semiconductor-Based Sensor Materials
Fluorene-based conjugated polymers are at the forefront of research into organic semiconductor-based sensors due to their exceptional photophysical properties, including high fluorescence quantum yields. These properties make them highly sensitive to the presence of specific analytes, which can induce changes in their fluorescence emission through various quenching mechanisms. This has led to the development of highly sensitive chemical sensors for a range of applications, including environmental monitoring and security.
One of the most prominent applications of fluorene-based polymers in sensing is the detection of nitroaromatic compounds, which are common components of explosives. The sensing mechanism is typically based on fluorescence quenching. When the electron-deficient nitroaromatic molecules come into proximity with the electron-rich conjugated polymer, a photoinduced electron transfer can occur from the polymer (the donor) to the nitroaromatic compound (the acceptor). This electron transfer process provides a non-radiative decay pathway for the excited state of the polymer, resulting in a quenching of its fluorescence.
The high sensitivity of these sensors is attributed to the "molecular wire" effect of the conjugated polymer backbone, where a single quenching event can affect the emission of a large segment of the polymer chain, leading to an amplified response. The porous nature of some fluorene-based polymer networks can further enhance their sensing performance by providing a large surface area for analyte interaction. Researchers have developed various fluorene-based conjugated microporous polymers (CMPs) that exhibit high porosity and excellent sensitivity towards nitroaromatic compounds.
| Analyte | Polymer Type | Sensing Mechanism | Key Performance Indicator |
| Nitroaromatic Compounds | Fluorene-based CMPs | Fluorescence Quenching | High Stern-Volmer constants |
| Various Chemical Vapors | Polyfluorene Derivatives | Change in Fluorescence | Rapid and reversible response |
Q & A
Q. What are the recommended methods for synthesizing and characterizing 9-n-Octadecylfluorene in laboratory settings?
Synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Characterization requires GC-MS for purity analysis, NMR (¹H and ¹³C) for structural confirmation, and HPLC for quantifying residual solvents. For fluorinated analogs, GC-MS with electron ionization is effective for detecting fragmentation patterns . Differential scanning calorimetry (DSC) can determine thermal stability, while elemental analysis validates stoichiometric ratios.
Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?
Stability studies should test photodegradation (UV-Vis irradiation), thermal decomposition (thermogravimetric analysis, TGA), and hydrolytic resistance (exposure to aqueous buffers at pH 4–10). Use controlled atmospheres (e.g., inert vs. oxygen-rich) to evaluate oxidative stability. Monitor degradation products via LC-MS and compare against reference standards. Storage conditions (e.g., temperature, light exposure) must align with safety guidelines for fluorinated compounds to prevent hazardous byproducts .
Q. What analytical techniques are critical for verifying the purity of this compound in complex mixtures?
Combine chromatographic (HPLC, GC) and spectroscopic (FTIR, Raman) methods. For trace impurities, employ high-resolution mass spectrometry (HRMS) and X-ray crystallography for crystalline phase validation. Cross-validate results with independent techniques to address limitations of single-method analyses (e.g., GC-MS may miss non-volatile impurities) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield) of this compound derivatives?
Discrepancies often arise from solvent polarity, concentration effects, or instrument calibration. Standardize measurements using reference fluorophores (e.g., quinine sulfate) and control for environmental factors (oxygen levels, temperature). Employ time-resolved spectroscopy to differentiate radiative vs. non-radiative decay pathways. Systematic reviews (PRISMA guidelines) can identify methodological biases in literature, such as inconsistent excitation wavelengths or unaccounted inner-filter effects .
Q. What computational strategies are effective for modeling structure-property relationships in this compound-based materials?
Density functional theory (DFT) predicts electronic transitions and HOMO-LUMO gaps, while molecular dynamics simulations assess self-assembly behavior in thin films. Validate models against experimental UV-Vis, cyclic voltammetry, and XRD data. Machine learning approaches can optimize substituent effects on charge transport properties, but require large, high-quality datasets .
Q. How should mechanistic studies be designed to investigate the role of this compound in organic electronic devices (e.g., OLEDs, OFETs)?
Use controlled doping experiments to correlate alkyl chain length with charge mobility. Layer-by-layer fabrication under inert conditions minimizes oxidation. In situ AFM or grazing-incidence XRD tracks morphological changes during device operation. Compare hole/electron transport using space-charge-limited current (SCLC) measurements and impedance spectroscopy .
Q. What methodologies are recommended for evaluating the toxicity of this compound in biological systems?
Conduct in vitro assays (e.g., MTT for cell viability, ROS detection in mammalian cell lines) with dose-response profiling. For environmental impact, use algal growth inhibition tests (OECD 201) and zebrafish embryo assays. Ensure compliance with safety protocols for handling fluorinated compounds, including proper ventilation and PPE .
Q. How can researchers address conflicting data on the catalytic activity of this compound in cross-coupling reactions?
Replicate studies with rigorous control of catalyst loading, solvent purity, and reaction atmosphere (e.g., degassed solvents). Use kinetic profiling (e.g., reaction calorimetry) to identify rate-limiting steps. Meta-analyses (Cochrane guidelines) can assess publication bias or heterogeneity in substrate scope across studies .
Methodological Best Practices
- Data Validation : Triangulate results using orthogonal techniques (e.g., NMR and XRD for structural confirmation) .
- Systematic Reviews : Apply PRISMA frameworks to synthesize fragmented literature and identify knowledge gaps .
- Safety Compliance : Adopt TCI America’s guidelines for handling reactive intermediates and fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
